molecular formula C13H19NO B1386370 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine CAS No. 1154383-92-2

4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine

Cat. No.: B1386370
CAS No.: 1154383-92-2
M. Wt: 205.3 g/mol
InChI Key: GXCSQLRMGFPIRH-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine is a chemical compound that belongs to the class of amines. It is characterized by its unique structural features, which include a cyclopropylmethoxy group and two methyl groups attached to a benzylamine core. This compound is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine involves several steps, typically starting with the preparation of the cyclopropylmethoxy group and its subsequent attachment to the benzylamine core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine can be compared with other similar compounds, such as:

    4-Methoxy-3,5-dimethylbenzylamine: Lacks the cyclopropyl group, which may result in different chemical and biological properties.

    4-Cyclopropylmethoxybenzylamine: Lacks the methyl groups, which can affect its reactivity and interactions.

    3,5-Dimethylbenzylamine: Lacks both the cyclopropylmethoxy and methoxy groups, leading to significant differences in its chemical behavior

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-3,5-dimethylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-6,11H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCSQLRMGFPIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CC2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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